1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol
Description
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol is a piperidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals.
Properties
Molecular Formula |
C16H26N2O |
|---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-benzyl-4-[(propan-2-ylamino)methyl]piperidin-3-ol |
InChI |
InChI=1S/C16H26N2O/c1-13(2)17-10-15-8-9-18(12-16(15)19)11-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |
InChI Key |
QSGVTRQUQUQDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with benzyl and isopropylamino groups. One common method involves the reductive amination of 4-piperidone with benzylamine and isopropylamine under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-Benzyl-4-((isopropylamino)methyl)piperidin-3-one.
Reduction: Formation of 4-((isopropylamino)methyl)piperidin-3-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-methyl-4-piperidone
- 4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester
- 1-Benzyl-4-isopropylamino-4-piperidinecarboxamide
Uniqueness
1-Benzyl-4-((isopropylamino)methyl)piperidin-3-ol is unique due to its specific combination of benzyl and isopropylamino groups attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
